4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate
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Overview
Description
4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate is a complex organic compound with the molecular formula C29H20N2O4 and a molecular weight of 460.494 g/mol This compound is characterized by its unique structure, which includes a naphthoyl group, a hydrazono group, and a phenyl naphthoate moiety
Preparation Methods
The synthesis of 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate typically involves a multi-step process. One common method involves the reaction of 3-hydroxy-2-naphthoic acid with hydrazine to form the hydrazono intermediate. This intermediate is then reacted with 4-formylphenyl 1-naphthoate under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for larger scale production and may include additional purification steps to ensure the purity of the final product.
Chemical Reactions Analysis
4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate involves its interaction with specific molecular targets and pathways. The hydrazono group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 1-naphthoate can be compared with other similar compounds, such as:
- 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 2-methylbenzoate
- 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate
- 4-{(E)-[2-(3-hydroxy-2-naphthoyl)hydrazono]methyl}phenyl 4-methoxybenzoate These compounds share similar structural features but differ in the substituents attached to the phenyl and naphthoyl groups. The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications .
Properties
Molecular Formula |
C29H20N2O4 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C29H20N2O4/c32-27-17-22-8-2-1-7-21(22)16-26(27)28(33)31-30-18-19-12-14-23(15-13-19)35-29(34)25-11-5-9-20-6-3-4-10-24(20)25/h1-18,32H,(H,31,33)/b30-18+ |
InChI Key |
FCUQDRBQFFFMME-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)/C=N/NC(=O)C4=CC5=CC=CC=C5C=C4O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C=NNC(=O)C4=CC5=CC=CC=C5C=C4O |
Origin of Product |
United States |
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